

Application Notes and Protocols for NUC-7738 in Refractory Tumors

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Compound of Interest

Compound Name: NUC-7738

Cat. No.: B10854856

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Introduction

NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. The clinical utility of 3'-deoxyadenosine has been limited by its rapid degradation in the bloodstream and inefficient uptake into cancer cells. **NUC-7738** is engineered to overcome these limitations, demonstrating enhanced potency and a promising safety profile in preclinical and clinical studies. These application notes provide a comprehensive overview of the clinical trial design for **NUC-7738** in refractory tumors, its mechanism of action, and detailed protocols for key experimental assays.

Mechanism of Action

NUC-7738 is designed to efficiently deliver the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), into tumor cells.^[1] Unlike its parent compound, **NUC-7738** bypasses the resistance mechanisms of rapid deamination by adenosine deaminase (ADA) and the need for active transport into cells.^{[1][2]} Once inside the cell, the ProTide moiety is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing 3'-deoxyadenosine monophosphate (3'-dAMP).^{[1][3]} This is subsequently phosphorylated to the active form, 3'-dATP.

The primary mechanisms of action of 3'-dATP include:

- Inhibition of RNA Polyadenylation: 3'-dATP acts as a chain terminator during the synthesis of poly(A) tails on messenger RNA (mRNA) precursors.[\[4\]](#)[\[5\]](#) This disruption of polyadenylation leads to mRNA instability and degradation, ultimately inhibiting protein synthesis and inducing apoptosis.[\[4\]](#)[\[6\]](#)
- Modulation of the NF-κB Pathway: **NUC-7738** has been shown to attenuate the NF-κB signaling pathway, which is often dysregulated in cancer and plays a key role in cell survival, proliferation, and inflammation.[\[1\]](#)[\[7\]](#)
- Induction of Apoptosis: By disrupting essential cellular processes, **NUC-7738** is a potent inducer of programmed cell death (apoptosis) in cancer cells.[\[1\]](#)[\[8\]](#)

Preclinical Data

In Vitro Cytotoxicity

NUC-7738 has demonstrated significantly greater potency than its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines.[\[1\]](#)[\[2\]](#)

Cell Line	Cancer Type	NUC-7738 IC50 (μM)	3'-deoxyadenosine IC50 (μM)	Fold Change
AGS	Gastric Adenocarcinoma	20.3	>200	>9.8
Caki-1	Renal Cell Carcinoma	22.8	150.2	6.6
A498	Renal Cell Carcinoma	25.1	185.7	7.4
UO-31	Renal Cell Carcinoma	15.6	128.4	8.2
A375	Melanoma	10.2	110.1	10.8
SK-MEL-28	Melanoma	19.8	135.2	6.8
OVCAR-3	Ovarian Carcinoma	21.5	142.9	6.6
Tera-1	Teratocarcinoma	3.1	132.1	42.6

Data synthesized from "The Novel Nucleoside Analogue ProTide **NUC-7738** Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial".[\[1\]](#)

Clinical Trial Design: The NuTide:701 Study

The ongoing Phase I/II NuTide:701 clinical trial (NCT03829254) is evaluating the safety, pharmacokinetics, and clinical activity of **NUC-7738** in patients with advanced solid tumors and lymphoma who are resistant to conventional therapies.[\[9\]](#)

Study Objectives

- Phase I: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of **NUC-7738** as a monotherapy.
- Phase II: To evaluate the anti-tumor activity of **NUC-7738** as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in specific expansion cohorts.[\[9\]](#)

Patient Population

Eligible patients include adults with histologically confirmed advanced solid tumors or lymphoma who have progressed on standard therapies.^[9] Specific expansion cohorts are enrolling patients with PD-1 inhibitor-resistant metastatic melanoma.^[10]

Treatment Plan

- Phase I (Dose Escalation): **NUC-7738** administered via intravenous infusion on a weekly or fortnightly schedule.^[9]
- Phase II (Monotherapy Expansion): **NUC-7738** administered at the RP2D.
- Phase II (Combination Therapy Expansion): **NUC-7738** administered in combination with pembrolizumab. In this cohort, **NUC-7738** is given on Days 1, 8, and 15 of a 21-day cycle, with pembrolizumab administered on Day 1 of each cycle.^[9]

Key Endpoints

- Primary Endpoints: Incidence of dose-limiting toxicities (Phase I), Objective Response Rate (ORR) (Phase II).
- Secondary Endpoints: Pharmacokinetics (C_{max}, AUC, half-life), Progression-Free Survival (PFS), Duration of Response (DOR).^[9]

Preliminary Clinical Activity

In a cohort of 12 patients with PD-1 inhibitor-refractory or relapsed metastatic melanoma treated with **NUC-7738** in combination with pembrolizumab, the following was observed:

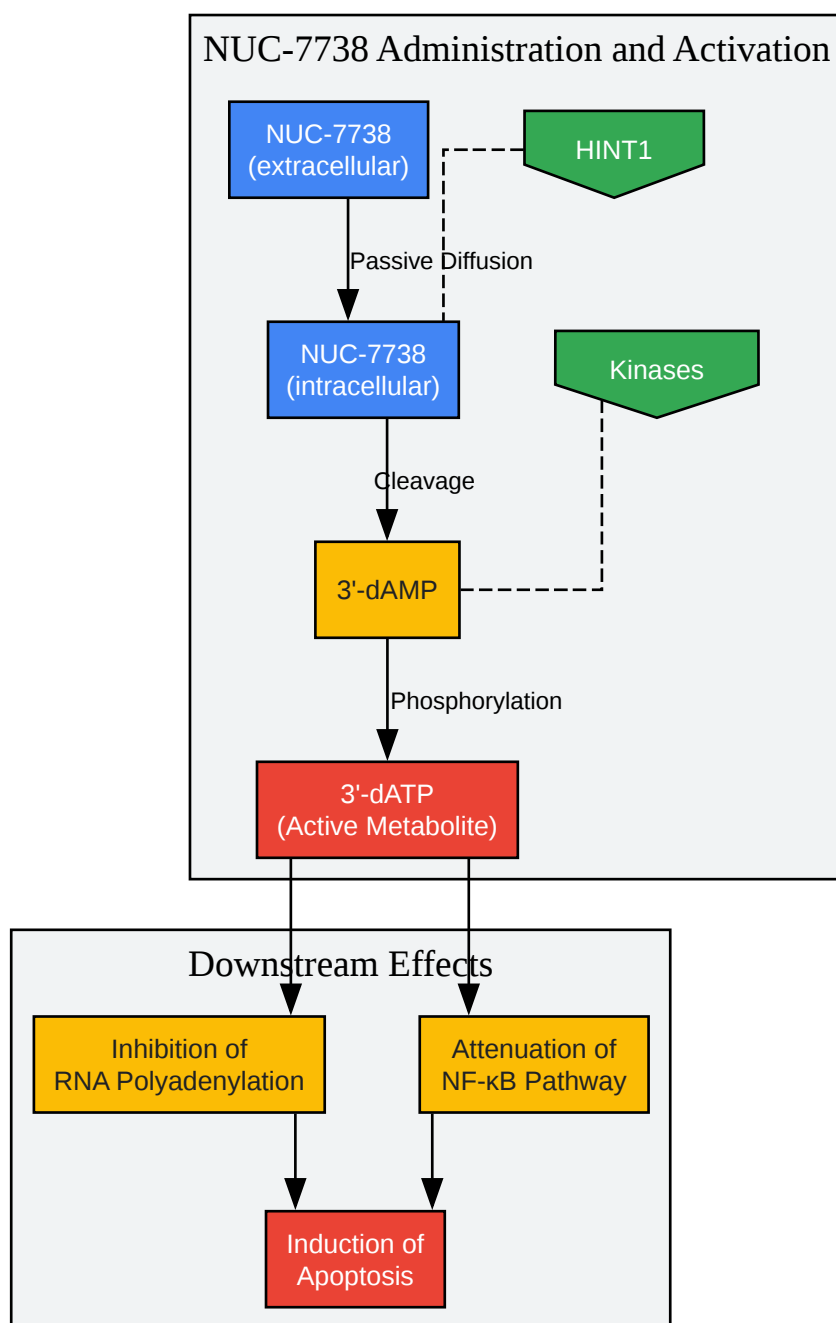
Metric	Result
Disease Control Rate	75% (9 out of 12 patients)[10]
Partial Responses	2 out of 12 patients[11]
Tumor Volume Reduction	One patient achieved a 55% reduction in tumor volume.[10][12]
Progression-Free Survival	7 out of 12 patients had a PFS greater than five months.[10][11]

Data from press releases by NuCana plc.[10][11][12]

Pharmacokinetic Profile

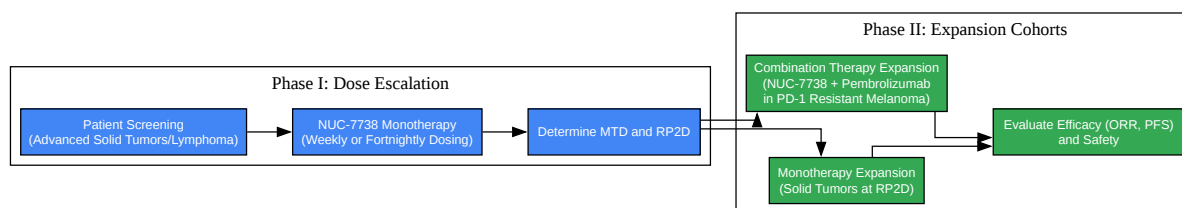
Pharmacokinetic analysis from the NuTide:701 trial has shown a predictable plasma profile for **NUC-7738**, with a dose-proportional increase in Cmax and AUC. High intracellular levels of the active metabolite, 3'-dATP, were detected in peripheral blood mononuclear cells (PBMCs) shortly after infusion and were sustained for at least 48 hours. The plasma half-life of **NUC-7738** was observed to be between 0.22 and 0.46 hours.[1]

Diagrams



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Caption: Mechanism of action of **NUC-7738**.



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Caption: NuTide:701 clinical trial workflow.

Experimental Protocols

Apoptosis Detection by Guava Nexin Assay

This protocol is for the quantification of apoptotic cells using the Guava Nexin reagent, which contains Annexin V-PE and the viability dye 7-AAD.

Materials:

- Guava Nexin Reagent
- Phosphate-Buffered Saline (PBS)
- Cell culture medium
- Microcentrifuge tubes or 96-well plate
- Guava Flow Cytometer or equivalent

Procedure:

- Cell Preparation:

- Culture cells to the desired density and treat with **NUC-7738** at various concentrations and time points. Include untreated and positive controls.
- Harvest cells, including any floating cells from the supernatant.
- Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 100 µL of cell culture medium.
- Staining:
 - Add 100 µL of Guava Nexin Reagent to each 100 µL of cell suspension.[\[13\]](#)[\[14\]](#)
 - Gently mix and incubate for 20 minutes at room temperature in the dark.[\[13\]](#)[\[14\]](#)
- Data Acquisition:
 - Acquire samples on a Guava Flow Cytometer according to the manufacturer's instructions.
 - Analyze the data to differentiate between live (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), and late apoptotic/necrotic (Annexin V+ / 7-AAD+) cell populations.
[\[13\]](#)

Detection of Cleaved PARP by Western Blot

This protocol describes the detection of the 89 kDa cleavage product of PARP, a hallmark of apoptosis.

Materials:

- RIPA lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Tris-Buffered Saline with Tween-20 (TBST)

- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibody: Anti-PARP (recognizing both full-length and cleaved forms)
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Lysis and Protein Quantification:
 - Treat cells with **NUC-7738** as described for the apoptosis assay.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
 - Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:

- Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imager.
- The appearance of an 89 kDa band indicates PARP cleavage and apoptosis. The full-length PARP protein is approximately 116 kDa.[15]

Conclusion

NUC-7738 represents a promising therapeutic agent for patients with refractory tumors, leveraging a novel ProTide technology to overcome the limitations of its parent compound, 3'-deoxyadenosine. The ongoing NuTide:701 clinical trial is providing valuable data on its safety and efficacy, particularly in combination with immunotherapy for PD-1 resistant melanoma. The provided protocols for assessing apoptosis are essential tools for the preclinical and translational research that will further elucidate the clinical potential of **NUC-7738**.

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